2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC15427757
Molecular Formula: C19H23NO3S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO3S |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 2-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C19H23NO3S/c1-4-23-18-11-15(3)19(12-14(18)2)24(21,22)20-10-9-16-7-5-6-8-17(16)13-20/h5-8,11-12H,4,9-10,13H2,1-3H3 |
| Standard InChI Key | ALYHHAJKLYCTMF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s molecular formula is C₁₉H₂₃NO₃S, with a molecular weight of 345.5 g/mol. Its IUPAC name, 2-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline, reflects the presence of a tetrahydroisoquinoline core fused to a sulfonylated aromatic ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 5312213 |
| SMILES | CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C |
| InChI Key | ALYHHAJKLYCTMF-UHFFFAOYSA-N |
The sulfonyl group (-SO₂-) bridges the tetrahydroisoquinoline nitrogen and the 4-ethoxy-2,5-dimethylphenyl moiety, creating a planar configuration that enhances intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step protocol:
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Formation of the Tetrahydroisoquinoline Core:
Cyclization of phenethylamine derivatives via Pictet-Spengler reaction yields 1,2,3,4-tetrahydroisoquinoline. For example, reaction of 3,4-dimethoxyphenethylamine with carbonyl compounds under acidic conditions generates the bicyclic structure . -
Sulfonylation:
The nitrogen atom undergoes sulfonylation using 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine. This step proceeds at 0–25°C with a reported yield of 68–72%. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol to achieve >95% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.20–7.05 (m, 4H, aromatic H), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.85 (s, 2H, N-CH₂), and 2.35 (s, 6H, Ar-CH₃).
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IR (KBr): Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group presence.
Comparative Analysis with Related Compounds
The target compound’s ethoxy group enhances metabolic stability compared to methoxy analogs, while the sulfonyl moiety improves aqueous solubility relative to carboxamide derivatives.
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